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Compound of Interest

Compound Name: 2-Bromo-4-iodobenzoic acid

Cat. No.: B1342347 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-iodobenzoic acid is a halogenated aromatic carboxylic acid. As a substituted

benzoic acid derivative, it holds potential as a building block in organic synthesis, particularly in

the development of pharmaceutical compounds and advanced materials. An understanding of

its spectroscopic characteristics is fundamental for its identification, characterization, and

quality control. This technical guide provides a detailed overview of the predicted spectroscopic

data for 2-Bromo-4-iodobenzoic acid, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of direct

experimental spectra for this specific compound in publicly accessible databases, the data

presented herein is a predictive analysis based on established spectroscopic principles and

data from structurally related compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Bromo-4-iodobenzoic
acid. These predictions are derived from the analysis of similar compounds, including 2-

bromobenzoic acid, 4-iodobenzoic acid, and other di-substituted benzoic acid derivatives.

¹H NMR (Proton NMR) Spectroscopy
Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.1 d 1H H-6

~7.9 dd 1H H-5

~7.5 d 1H H-3

>10 (broad) s 1H -COOH

Note:The chemical shifts are approximate. The proton on the carboxylic acid is exchangeable

with deuterium and may not be observed in D₂O.

¹³C NMR (Carbon-13 NMR) Spectroscopy
Solvent: CDCl₃ or DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm) Assignment

~165-170 -COOH

~140-145 C-4

~135-140 C-6

~130-135 C-2

~128-132 C-5

~125-130 C-1

~95-100 C-3

Note:The chemical shifts are approximate and can be influenced by solvent and concentration.

IR (Infrared) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad
O-H stretch (Carboxylic acid

dimer)

1680-1710 Strong C=O stretch (Carboxylic acid)

~1600, ~1475 Medium C=C stretch (Aromatic ring)

1200-1300 Strong C-O stretch

800-900 Strong C-H bend (out-of-plane)

~750 Strong C-Br stretch

~650 Medium C-I stretch

MS (Mass Spectrometry)
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

326/328 Moderate
[M]⁺ (Molecular ion with Br

isotopes)

309/311 Moderate [M-OH]⁺

281/283 Low [M-COOH]⁺

200 Low [M-I]⁺

154 Low [M-Br-I]⁺

127 Strong [I]⁺

76 Moderate [C₆H₄]⁺

Note:The presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in characteristic M and

M+2 peaks for bromine-containing fragments.

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data for

aromatic carboxylic acids like 2-Bromo-4-iodobenzoic acid.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation

delay of 1-2 seconds, and 16-64 scans.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation

delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate

signal-to-noise.

Processing: Process the raw data (FID) with Fourier transformation, phase correction, and

baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry

potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on

the ATR crystal.
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and record the sample spectrum.

The final spectrum is the ratio of the sample spectrum to the background spectrum.

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct

insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) for

volatile compounds.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Ionization: Ionize the sample using a standard electron energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z

50-500).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the compound.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic identification and

characterization of a chemical compound like 2-Bromo-4-iodobenzoic acid.
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Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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